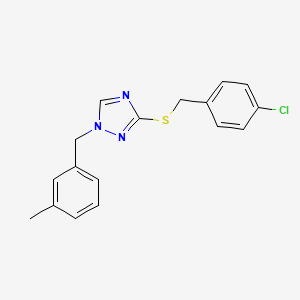

![molecular formula C7H18Cl2N2 B2946183 N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride CAS No. 2089245-59-8](/img/structure/B2946183.png)

N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, and reactivity. For “N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride”, specific physical and chemical property data is not available .Aplicaciones Científicas De Investigación

NMP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NMP has been studied for its ability to act as a neurotransmitter and affect the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in various physiological processes such as mood regulation, attention, and motivation.

In pharmacology, NMP has been studied for its potential use as a drug target for various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and its potential as a treatment for addiction is currently being investigated.

In medicinal chemistry, NMP has been studied for its potential use as a starting material for the synthesis of various drugs such as antipsychotics and antidepressants. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mecanismo De Acción

The mechanism of action of NMP involves its ability to act as a substrate for the vesicular monoamine transporter (VMAT). VMAT is responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. NMP is taken up by VMAT and stored in vesicles, where it displaces neurotransmitters and causes them to be released into the synapse. This results in an increase in neurotransmitter release and an overall increase in neurotransmitter activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of NMP are primarily related to its ability to increase neurotransmitter release. This results in an increase in dopamine, norepinephrine, and serotonin activity, which can lead to various physiological effects such as increased mood, attention, and motivation. NMP has also been shown to have anxiolytic and antidepressant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using NMP in lab experiments is its ability to increase neurotransmitter release, which can be useful in studying various physiological processes such as mood regulation and addiction. However, one limitation of using NMP is its potential toxicity and addictive properties, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are many potential future directions for the study of NMP. One direction is the development of drugs that target NMP and its associated neurotransmitter systems for the treatment of various diseases such as depression, anxiety, and addiction. Another direction is the study of the potential use of NMP as a chiral auxiliary in asymmetric synthesis. Additionally, the study of the potential toxicity and addictive properties of NMP is an important area for future research.

Métodos De Síntesis

The synthesis of NMP involves the reaction of piperidine with formaldehyde and methylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The dihydrochloride salt is formed by adding hydrochloric acid to the purified compound. The purity of the final product is determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

IUPAC Name |

N-methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYESAHMZKSWDKL-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)

![4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2946107.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2946109.png)

![3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine](/img/structure/B2946112.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)